tert-Butyl 2-(quinolin-3-yl)piperidine-1-carboxylate
Description
tert-Butyl 2-(quinolin-3-yl)piperidine-1-carboxylate (CAS 1352486-24-8) is a piperidine-carboxylate derivative featuring a quinoline substituent at the 2-position of the piperidine ring. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety, enhancing stability during synthetic processes. Structural studies of analogous compounds (e.g., tert-butyl 2-{2,8-bis(trifluoromethyl)-quinolin-4-ylmethyl}piperidine-1-carboxylate) reveal folded conformations and intermolecular hydrogen bonding, critical for crystallographic packing and molecular interactions .
Properties
Molecular Formula |
C19H24N2O2 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
tert-butyl 2-quinolin-3-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C19H24N2O2/c1-19(2,3)23-18(22)21-11-7-6-10-17(21)15-12-14-8-4-5-9-16(14)20-13-15/h4-5,8-9,12-13,17H,6-7,10-11H2,1-3H3 |
InChI Key |
YMCPZLZMTDHHHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2=CC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(quinolin-3-yl)piperidine-1-carboxylate typically involves the reaction of quinoline derivatives with piperidine and tert-butyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the ester bond. The process can be summarized as follows:
Starting Materials: Quinoline derivative, piperidine, tert-butyl chloroformate.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane, with triethylamine as a base.
Procedure: The quinoline derivative is reacted with piperidine in the presence of tert-butyl chloroformate and triethylamine, resulting in the formation of this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The quinoline and piperidine moieties undergo selective oxidation under controlled conditions:
| Reaction Type | Reagents/Conditions | Major Product(s) | Key Findings |
|---|---|---|---|
| Quinoline ring oxidation | H<sub>2</sub>O<sub>2</sub>, AcOH, 80°C | Quinoline N-oxide derivative | Selective oxidation at the nitrogen atom, preserving the piperidine ring. |
| Piperidine hydroxylation | KMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub> | 2-(Quinolin-3-yl)piperidin-4-one | Oxidative cleavage of the C–H bond adjacent to nitrogen forms a ketone. |
Reduction Reactions
The aromatic quinoline ring and ester group are susceptible to reduction:
Substitution Reactions
The tert-butyl carbamate and quinoline groups participate in nucleophilic substitutions:
Functionalization of the Quinoline Moiety
The quinoline ring undergoes electrophilic and cross-coupling reactions:
Deprotection and Subsequent Modifications
Removal of the Boc group enables further derivatization of the piperidine nitrogen:
Key Research Findings
-
Regioselectivity in Electrophilic Substitution : The quinoline’s 3-position directs electrophiles (e.g., Br<sub>2</sub>) to the 6- or 8-positions due to electronic and steric factors .
-
Role of the Boc Group : The tert-butyl carbamate enhances solubility and stability during synthetic steps but is readily hydrolyzed under acidic conditions for further functionalization .
-
Biological Relevance : Derivatives generated via these reactions show potential as enzyme inhibitors or antiviral agents, particularly against influenza strains .
Scientific Research Applications
Chemistry: tert-Butyl 2-(quinolin-3-yl)piperidine-1-carboxylate is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the interactions between quinoline derivatives and biological targets. It can be used as a probe to investigate the binding affinity and specificity of quinoline-based compounds to enzymes and receptors.
Medicine: this compound has potential applications in medicinal chemistry. It can be used as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. It can also be used as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(quinolin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The quinoline ring can interact with enzymes or receptors, leading to the modulation of their activity. The piperidine moiety can enhance the binding affinity and specificity of the compound to its target. The tert-butyl ester group can influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy.
Comparison with Similar Compounds
Key Observations:
Quinoline vs. Pyridine Substituents: The quinoline moiety in the target compound introduces greater aromatic surface area and rigidity compared to pyridine derivatives like CAS 550371-77-2. This enhances π-π stacking interactions but reduces solubility .
Phosphonate and Heterocyclic Modifications :
- Compounds 4h-1 and 4i-1 incorporate phosphonate groups, which significantly improve metallo-β-lactamase inhibitory activity. The benzo[b]thiophene group in 4h-1 contributes to higher synthetic yield (73%) compared to thiophene derivatives (4i-1: 60%) .
- Phosphonate-containing analogues demonstrate enhanced enzyme binding but may suffer from hydrolytic instability compared to the Boc-protected target compound.
Its crystal structure shows a folded conformation stabilized by O–H⋯O hydrogen bonds, critical for molecular packing .
Tetrazole and Bioactivity :
Key Findings:
- Synthetic Accessibility : Phosphonate derivatives (4h-1, 4i-1) require multistep syntheses with moderate yields, whereas the target compound’s Boc protection simplifies purification .
- Conformational Flexibility: The CF₃-quinoline analogue exhibits disorder in its crystal structure, suggesting dynamic flexibility that may influence binding kinetics .
- Receptor Binding: Tetrazole and phosphonate groups enhance binding affinity compared to the quinoline core, highlighting the trade-off between aromaticity and functional group diversity .
Biological Activity
tert-Butyl 2-(quinolin-3-yl)piperidine-1-carboxylate is a compound of significant interest due to its potential biological activities, particularly in relation to enzyme inhibition and therapeutic applications. This article synthesizes findings from various studies to analyze the biological activity of this compound, focusing on its interactions with specific biological targets, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by a piperidine ring substituted with a quinoline moiety and a tert-butyl carboxylate group. The synthesis typically involves the reaction of substituted quinoline derivatives with piperidine precursors under specific conditions, often utilizing coupling agents like HATU to facilitate the formation of the desired product.
Enzyme Inhibition
One of the primary areas of investigation for this compound is its role as an inhibitor of acetyl-CoA carboxylases (ACCs), which are critical enzymes in fatty acid metabolism. Research indicates that derivatives of this compound have shown moderate to potent inhibitory effects against ACC1 and ACC2, with IC50 values ranging from 172 nM to 940 nM .
Table 1: Inhibitory Activity Against ACCs
| Compound | ACC1 IC50 (nM) | ACC2 IC50 (nM) | Cytotoxicity (HELF Cells) |
|---|---|---|---|
| 7a | <1000 | 189 | >100 μM |
| 7b | <1000 | 450 | >100 μM |
| 12a | <1000 | 940 | >100 μM |
This table summarizes the inhibitory activities of selected compounds derived from this compound against ACCs, highlighting their potential therapeutic applications in metabolic disorders.
Neuroprotective Activity
In addition to enzyme inhibition, compounds related to this compound have been evaluated for neuroprotective properties. Studies have demonstrated that certain derivatives exhibit antioxidant activities that may protect neuronal cells from oxidative stress . This property suggests potential applications in neurodegenerative diseases.
Case Study 1: Antioxidant Properties
A study explored the synthesis and biological evaluation of quinoline derivatives, including this compound, focusing on their neuroprotective effects. The results indicated that these compounds could significantly reduce oxidative stress in neuronal cell lines, suggesting their utility in treating conditions like Alzheimer's disease .
Case Study 2: In Vivo Efficacy
In vivo studies have been conducted to assess the pharmacokinetics and therapeutic efficacy of related compounds. For instance, a derivative demonstrated significant reductions in tumor volume in mouse models without apparent side effects, indicating a favorable safety profile alongside its biological activity .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Binding : The compound binds competitively to the active sites of ACCs, inhibiting their function and thus affecting lipid metabolism.
- Antioxidant Activity : Its structure allows for scavenging free radicals, contributing to its neuroprotective effects.
- Cell Signaling Modulation : By influencing various signaling pathways, it may alter cell proliferation and apoptosis rates in cancer cells.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for determining the crystal structure of tert-Butyl 2-(quinolin-3-yl)piperidine-1-carboxylate?
- Answer: X-ray crystallography using the SHELX program suite (e.g., SHELXL for refinement) is widely employed. For example, orthogonal crystal systems (e.g., space group P2₁2₁2₁) with cell parameters (a = 9.888 Å, b = 10.696 Å, c = 21.158 Å) can be refined using multi-scan absorption corrections and full-matrix least-squares methods. The SHELX system is robust for handling high-resolution data and twinning .
Q. How can synthetic routes for this compound be optimized for yield and purity?
- Answer: Multi-step synthesis involving cyclocondensation of intermediates (e.g., quinoline derivatives with piperidine precursors) under optimized conditions (e.g., catalysts, inert atmosphere). For example, thiocyanate-mediated cyclization followed by tert-butyl carbamate coupling achieves >95% purity. Solvent selection (e.g., dichloromethane) and temperature control (0–20°C) are critical to minimize side reactions .
Q. What safety protocols are essential for handling tert-butyl piperidine-carboxylate derivatives in the lab?
- Answer: Use fume hoods for ventilation, wear PPE (gloves, goggles), and avoid inhalation/skin contact. In case of exposure, rinse eyes/skin with water and seek medical advice. For spills, use inert absorbents (e.g., silica) and avoid ignition sources due to potential toxic fumes .
Advanced Research Questions
Q. How can structural disorder in crystallographic data (e.g., CF₃ group disorder) be resolved during refinement?
- Answer: Dual-occupancy modeling using SHELXL to account for disordered atoms (e.g., trifluoromethyl groups). For example, refine site-occupancy factors (SOFs) iteratively, with constraints to maintain geometric rationality. Disorder in CF₃ groups (occupancy ratio 0.824:0.176) can be resolved via Fourier difference maps and thermal parameter analysis .
Q. What strategies are effective for analyzing hydrogen-bonded supramolecular assemblies in derivatives of this compound?
- Answer: Identify O–H⋯O hydrogen bonds (e.g., 2.8–3.0 Å distances) and π-π stacking interactions (3.5–4.0 Å) via Mercury software. For example, helical C(7) chains along the a-axis in crystal packing can be visualized using crystallographic data .
Q. How do stereoelectronic effects influence the conformational stability of the piperidine-quinoline scaffold?
- Answer: Dihedral angles (e.g., 41.64° between carbamate and quinoline planes) and torsional restraints (e.g., F3–C10–C1–N1 = −51.6°) determine folded conformations. Density Functional Theory (DFT) calculations can validate intramolecular non-covalent interactions (e.g., CH-π) .
Q. What spectroscopic techniques are most reliable for detecting impurities in synthesized batches?
- Answer: High-resolution LC-MS (ESI+) for molecular ion detection ([M+H]⁺) and ¹⁹F NMR (470 MHz) to resolve trifluoromethyl signals. Cross-validate with HPLC (C18 column, acetonitrile/water gradient) for purity >99% .
Contradictions and Limitations
- Synthetic Yield Variability: and report differing optimal reaction temperatures (20°C vs. 0°C), suggesting sensitivity to substituent electronic effects.
- Crystallographic Disorder: While SHELX effectively models disorder ( ), alternative software (e.g., Olex2) may offer better visualization tools for novice users .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
